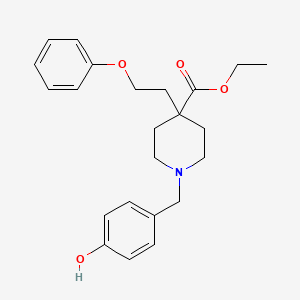![molecular formula C27H21F3N2O3S B4972096 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This compound is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN-15606 is able to increase cAMP levels in the brain, which can lead to improved cognitive function and memory.
作用机制
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the enzyme PDE4D, which is involved in the regulation of cAMP signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which can lead to improved cognitive function and memory. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and reduce Aβ deposition in preclinical models of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of other neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against PDE4D, which makes it a promising drug candidate for the treatment of Alzheimer's disease. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several potential future directions for the development of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide and related compounds. One direction is the optimization of the pharmacokinetic properties of this compound, in order to improve its half-life and bioavailability. Another direction is the development of more selective PDE4D inhibitors, which may have fewer side effects than non-selective inhibitors like this compound. Finally, this compound may be useful in combination with other drugs for the treatment of Alzheimer's disease, such as anti-Aβ antibodies or cholinesterase inhibitors.
合成方法
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-aminobenzoic acid to form 2-[3-(trifluoromethyl)phenyl]benzoxazole. This intermediate is then reacted with benzyl chloroformate and triethylamine to form 2-[benzyl(3-(trifluoromethyl)phenyl)oxazol-2-yl]benzoic acid. The final step involves the reaction between this intermediate and phenylsulfonyl chloride to form this compound.
科学研究应用
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in improving cognitive function and reducing amyloid beta (Aβ) deposition in the brain. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of other neurodegenerative diseases.
属性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3S/c28-27(29,30)21-12-9-13-22(18-21)31-26(33)24-16-7-8-17-25(24)32(19-20-10-3-1-4-11-20)36(34,35)23-14-5-2-6-15-23/h1-18H,19H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXUJLITBHFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

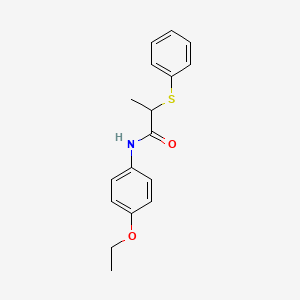
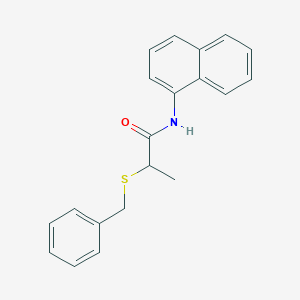
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
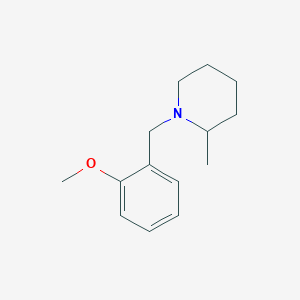
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
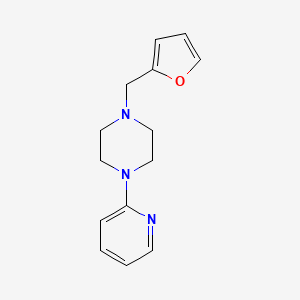
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
